1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring, which is further connected to a pyrrolidine-2,5-dione structure
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyridinylpiperazine intermediate: This step involves the reaction of 2-(pyridin-2-yl)ethylamine with piperazine under appropriate conditions to form the pyridinylpiperazine intermediate.
Introduction of the ethoxyphenyl group: The intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base to introduce the ethoxyphenyl group.
Cyclization to form pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione structure.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with other pyridinylpiperazine compounds, such as:
1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)piperazine: This compound has a similar pyridinylpiperazine structure but differs in the substituents on the piperazine ring.
1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)piperazine: This compound also contains a pyridinylpiperazine skeleton but has different functional groups attached.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-2-30-20-8-6-19(7-9-20)27-22(28)17-21(23(27)29)26-15-13-25(14-16-26)12-10-18-5-3-4-11-24-18/h3-9,11,21H,2,10,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCGJXVMWUMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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